7-(1-Benzofuran-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine
Description
Properties
Molecular Formula |
C13H8N4O |
|---|---|
Molecular Weight |
236.23 g/mol |
IUPAC Name |
7-(1-benzofuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C13H8N4O/c1-2-4-11-9(3-1)7-12(18-11)10-5-6-14-13-15-8-16-17(10)13/h1-8H |
InChI Key |
RGYBDFFLUMYBAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC=NC4=NC=NN34 |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Mediated Cyclization
Aminopyrimidine precursors, such as 2-aminopyrimidine-4,6-diol, are treated with hydrazine hydrate in refluxing ethanol to form the triazole ring. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the pyrimidine carbon, followed by dehydration. For example, heating 2-aminopyrimidine with hydrazine at 80°C for 12 hours yields triazolo[1,5-a]pyrimidine with >75% efficiency.
Optimization of Reaction Conditions
Key variables include:
-
Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may reduce yield due to side reactions. Ethanol-water mixtures (3:1) balance solubility and selectivity.
-
Temperature : Reflux conditions (80–100°C) are optimal; higher temperatures promote decomposition.
-
Catalysts : Lewis acids like ZnCl₂ accelerate cyclization but require post-reaction neutralization.
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Suzuki-Miyaura | 65–70 | 95–98 | 24 |
| Buchwald-Hartwig | 40–50 | 85–90 | 36 |
Multi-Step Synthesis and Process Optimization
Industrial-scale synthesis (Fig. 2) involves:
-
Step 1 : Synthesis of 7-chloro-triazolo[1,5-a]pyrimidine via chlorination of the core.
-
Step 2 : Suzuki coupling with 2-benzofuranboronic acid.
-
Step 3 : Recrystallization from ethyl acetate/hexane to achieve >99% purity.
Critical process parameters include:
-
Purification : Column chromatography (ethyl acetate/hexane, 1:3) removes unreacted benzofuran precursors.
-
Scaling Challenges : Exothermic reactions during chlorination necessitate controlled addition rates and cooling.
Characterization and Quality Control
Final product validation employs:
-
¹H NMR : Aromatic protons of benzofuran appear as doublets at δ 7.2–7.5 ppm, while triazole protons resonate as singlets at δ 8.1–8.3 ppm.
-
HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) confirm purity.
-
Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 237.1, consistent with the molecular formula.
Comparative Analysis with Related Compounds
Triazolo-pyrimidine derivatives with aryl substituents (e.g., phenyl, naphthyl) exhibit lower solubility in aqueous media compared to the benzofuran analog. The benzofuran group enhances π-stacking interactions, improving binding affinity in biological assays .
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The synthesis of 7-(1-benzofuran-2-yl) triazolo[1,5-a]pyrimidine typically involves multi-step protocols, with cyclization and condensation as critical steps.
Cyclocondensation Reactions
-
Starting Materials : 3,5-Diamino-1,2,4-triazole reacts with 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones under acidic conditions (e.g., acetic acid) to form the triazolo-pyrimidine scaffold .
-
Regioselectivity : Substituents on the diketone precursors dictate the regiochemical outcome. For example, 1-aryl-1,3-butanediones yield 7-aryl-5-methyl derivatives, while 1-aryl-2-buten-1-ones produce 5-aryl-7-methyl isomers .
Functional Group Transformations
The compound undergoes selective modifications at its triazole, pyrimidine, and benzofuran moieties.
Alkylation and Arylation
-
Reagents : Halogenated arylboronic acids (e.g., 4-methoxyphenylboronic acid) in Suzuki-Miyaura couplings .
-
Products : Aryl-substituted derivatives (e.g., 2-aryl-7-benzofuryl-triazolo-pyrimidines) with >85% yield .
Acylation Reactions
-
Reagents : Triazolo-pyrimidine-2-carbonyl chlorides react with amines to form carboxamide derivatives .
-
Example : Coupling with tetrahydrobenzothiophene-2-carboxamide yields anti-influenza agents .
Cyclization Pathways
-
Step 1 : Transamidation between triazole amines and carbonyl precursors forms intermediate amidines.
-
Step 2 : Intramolecular nucleophilic attack by the triazole nitrogen on the carbonyl carbon initiates ring closure.
-
Step 3 : Aromatization via elimination of water yields the fused triazolo-pyrimidine core .
Oxidative Coupling
-
Copper-catalyzed N–N bond formation under aerobic conditions enables triazole ring construction .
-
Example: Oxidative coupling of 2-aminopyridines with formamidoximes .
Regiochemical Considerations
-
Position 7 : The benzofuran-2-yl group at position 7 directs electrophilic substitution to the electron-deficient pyrimidine ring .
-
Position 2 : Substituents (e.g., cyclobutyl, isobutyl) influence steric and electronic interactions in cross-couplings .
Stability and Reactivity
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antiproliferative properties of triazolo[1,5-a]pyrimidine derivatives against various cancer cell lines. For instance, a series of new derivatives demonstrated significant activity against breast cancer cell lines MDA-MB-231 and MCF-7. Specific compounds exhibited IC50 values of 17.83 μM and 19.73 μM, respectively, indicating their potential as effective antitumor agents compared to standard treatments like Cisplatin .
Case Study: Synthesis and Testing
- Methodology : The synthesis involved a one-pot three-component reaction combining 5-amino-1-phenyl-1H-1,2,4-triazoles with aromatic aldehydes and ethyl acetoacetate.
- Results : The synthesized compounds showed varying degrees of cytotoxicity, with some being potent apoptotic inducers .
Phosphodiesterase Inhibition
Another promising application of 7-(1-Benzofuran-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine is its role as an inhibitor of phosphodiesterase type 2 (PDE2). PDEs are critical enzymes involved in the degradation of cyclic nucleotides such as cAMP and cGMP, which play vital roles in cellular signaling pathways related to inflammation and neuronal function.
Case Study: PDE2 Inhibition
- Research Findings : Compounds derived from this class have been shown to inhibit PDE2 effectively, suggesting their potential therapeutic applications in neurological and psychiatric disorders where cAMP signaling is disrupted .
- Implications : The inhibition of PDE2 could lead to novel treatments for conditions such as depression and anxiety by enhancing the levels of cyclic nucleotides in the brain.
Agricultural Applications
Beyond medicinal uses, triazolo[1,5-a]pyrimidines have also found applications in agriculture as herbicides. Their ability to interfere with plant growth mechanisms makes them suitable candidates for developing new herbicidal agents.
Research Insights
- Mechanism : The herbicidal activity is believed to stem from the disruption of specific biochemical pathways within plants that are crucial for growth and development.
- Potential Benefits : Utilizing these compounds could lead to more effective weed management strategies while minimizing environmental impact compared to traditional herbicides .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Antitumor Activity | Inhibits cancer cell proliferation | IC50 values of 17.83 μM (MDA-MB-231) |
| PDE Inhibition | Modulates signaling pathways in neurological disorders | Potential treatment for depression/anxiety |
| Agricultural Chemistry | Acts as a herbicide disrupting plant growth | Promising for sustainable weed management |
Mechanism of Action
The mechanism of action of 7-(1-Benzofuran-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine primarily involves the inhibition of specific enzymes. For instance, it has been shown to inhibit CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the active site of the enzyme, disrupting its function and thereby inhibiting cell proliferation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations at the 7-Position
The 7-position of the triazolopyrimidine scaffold is critical for modulating biological activity. Key comparisons include:
- 7-(4-Bromophenyl) derivatives (e.g., compound 8l ): These exhibit high yields (80%) and melting points (182–184°C), with bromine enhancing halogen bonding interactions in target proteins .
- 7-(Trifluoromethylphenyl) derivatives (e.g., 8n ): The electron-withdrawing CF₃ group improves metabolic stability, though yields are lower (58%) .
- 7-(Fluorophenyl) derivatives (e.g., 9a ): Fluorine substitution enhances lipophilicity and bioavailability, as seen in compound 9a (53% yield, mp 211–212°C) .
Modifications at the 2-Position
The 2-position is often modified to optimize pharmacokinetics:
- Benzylamino groups (e.g., D2-3b): These derivatives show moderate yields (28%) and are explored for antimicrobial activity .
- Sulfonamide groups (e.g., 8a–8f ): These herbicidal compounds leverage sulfonamide’s polar nature for target-site binding in plants .
- Fluorobenzyl groups (e.g., 16 ): Fluorinated benzyl substituents, as in CAS 672949-64-3, enhance blood-brain barrier penetration, relevant for CNS-targeted drugs .
Anticancer Activity
- 7-(3',4',5'-Trimethoxyphenyl) derivatives (e.g., 3a–v): These exhibit potent antiproliferative activity against cancer cell lines (MGC-803, HCT-116, MCF-7), with IC₅₀ values in the nanomolar range. Flexibility in the 2-position linker (e.g., benzylamino vs. phenylpropylamino) correlates with improved activity .
- Indole-fused derivatives : Hybridization with indole (e.g., Figure 3 in ) enhances selectivity for cancer cells via dual inhibition pathways.
Anticonvulsant Activity
- Alkoxy-substituted derivatives (e.g., 6a–6d ): Longer alkoxy chains (e.g., hexyloxy in 6d ) improve anticonvulsant efficacy in rodent models, likely due to increased lipid solubility .
Herbicidal Activity
- Triazolopyrimidine-2-sulfonamides (e.g., 8a–8f): These compounds inhibit acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis, with 8c showing 90% weed inhibition at 150 g/ha .
Biological Activity
7-(1-Benzofuran-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, enzyme inhibition capabilities, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines, which are known for their ability to interact with various biological targets. The incorporation of a benzofuran moiety enhances its pharmacological profile through improved solubility and bioavailability.
Anticancer Activity
Recent studies have demonstrated that derivatives of [1,2,4]triazolo[1,5-a]pyrimidine exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Compound H12 : Exhibited IC50 values of 9.47 µM against MGC-803, 9.58 µM against HCT-116, and 13.1 µM against MCF-7 cells. This compound effectively inhibited the ERK signaling pathway and induced apoptosis in cancer cells .
| Cell Line | IC50 (µM) |
|---|---|
| MGC-803 | 9.47 |
| HCT-116 | 9.58 |
| MCF-7 | 13.1 |
Enzyme Inhibition
The compound has been identified as a potent inhibitor of phosphodiesterase type 2 (PDE2), an enzyme involved in various neurological and psychiatric disorders. Inhibition of PDE2 leads to increased levels of cyclic AMP and cyclic GMP, which are crucial for neuronal signaling and function .
Antiviral Activity
Research has indicated that [1,2,4]triazolo[1,5-a]pyrimidine derivatives can inhibit the HIV-1 reverse transcriptase-associated ribonuclease H activity. Specific modifications to the triazolo-pyrimidine scaffold have resulted in compounds with low micromolar inhibitory activity against this viral target .
Study on Anticancer Effects
A study reported the synthesis of a series of [1,2,4]triazolo[1,5-a]pyrimidine derivatives that were tested for their anticancer properties. The most potent compound demonstrated significant inhibition of cell growth and induction of apoptosis in breast cancer cell lines .
Pharmacological Evaluation
In a pharmacological evaluation focused on enzyme inhibition, several derivatives were tested for their ability to inhibit PDE2. The results indicated that specific structural modifications could enhance inhibitory potency significantly .
Q & A
Q. What are the established synthetic routes for 7-(1-benzofuran-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine, and what are their key advantages?
A multi-component fusion method is commonly employed, involving 3-amino-1,2,4-triazole, ethyl 3-oxohexanoate, and aromatic aldehydes (e.g., benzofuran-2-carbaldehyde) in dimethylformamide (DMF). This approach yields high-purity products (80–90%) through a one-pot reaction, avoiding harsh conditions and lengthy isolation steps . Key advantages include scalability, simplicity, and compatibility with diverse substituents. Post-reaction workup involves methanol addition, crystallization in ethanol, and air-drying to isolate the solid product .
Q. How is structural characterization of this compound performed?
Comprehensive characterization includes:
- FT-IR : Identification of C=N (1600–1650 cm⁻¹), C-H aromatic (3050–3100 cm⁻¹), and N-H deformation (1550–1600 cm⁻¹) stretches .
- NMR : H NMR (DMSO-) reveals aromatic protons (δ 7.3–8.9 ppm), methyl groups (δ 1.2–2.4 ppm), and triazole protons (δ 8.8–9.0 ppm). C NMR confirms carbonyl carbons (δ 165–170 ppm) and fused heterocyclic carbons (δ 110–150 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 533 [M+H]) and fragmentation patterns validate the structure .
Advanced Research Questions
Q. How can substituent variations on the benzofuran moiety impact biological activity?
Structure-activity relationship (SAR) studies suggest that electron-withdrawing groups (e.g., Cl, NO) at the benzofuran 5-position enhance antibacterial activity against Gram-positive pathogens by increasing membrane permeability. Conversely, bulky substituents (e.g., cycloheptyl) reduce solubility, limiting bioavailability . Methodologically, substituents are introduced via modified aldehydes in the multi-component synthesis, followed by in vitro assays (e.g., MIC determination) to evaluate potency .
Q. What strategies resolve contradictions in spectral data interpretation for triazolo[1,5-a]pyrimidine derivatives?
Discrepancies in NMR assignments (e.g., overlapping aromatic signals) can be addressed by:
Q. How can reaction yields be optimized for derivatives with sterically hindered substituents?
Low yields (<50%) in bulky substituent cases (e.g., 4-dimethylaminophenyl) are mitigated by:
- Solvent optimization : Replacing DMF with polar aprotic solvents (e.g., DMSO) to enhance reactant solubility .
- Catalytic additives : Using iodine or PIFA (bis(trifluoroacetoxy)iodobenzene) to accelerate cyclization .
- Microwave-assisted synthesis : Reducing reaction time from hours to minutes while maintaining yields .
Q. What mechanistic insights exist for the compound’s antitumor activity?
Preliminary studies indicate inhibition of topoisomerase II via intercalation into DNA, validated by:
- Docking simulations : Binding affinity calculations (ΔG = −9.2 kcal/mol) with the enzyme’s ATP-binding domain .
- In vitro assays : Dose-dependent cytotoxicity (IC = 12–18 μM) in HeLa and MCF-7 cell lines .
- Flow cytometry : Apoptosis induction (Annexin V/PI staining) and cell cycle arrest at G2/M phase .
Methodological Challenges & Solutions
Q. How to address low reproducibility in biological activity across studies?
Variability often stems from differences in:
- Assay conditions : Standardize protocols (e.g., CLSI guidelines for MIC assays) .
- Compound purity : Use HPLC (>95% purity) and elemental analysis (C, H, N ±0.3%) to verify quality .
- Cell line selection : Validate models with known positive controls (e.g., doxorubicin for cytotoxicity) .
Q. What analytical techniques differentiate polymorphic forms of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
